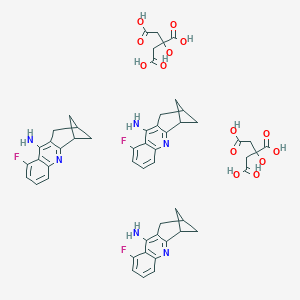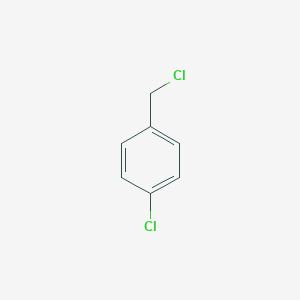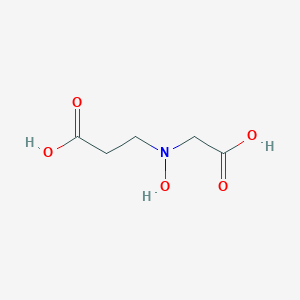
beta-Alanine, N-(carboxymethyl)-N-hydroxy-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-alanine, N-(carboxymethyl)-N-hydroxy-(9CI) is a naturally occurring amino acid that is found in the human body. It is produced by the liver and is used in the synthesis of carnosine, a dipeptide that is found in high concentrations in muscle tissue. Beta-alanine has been the subject of much scientific research in recent years due to its potential use as a dietary supplement for athletes and bodybuilders.
Wirkmechanismus
Beta-alanine works by increasing the concentration of carnosine in muscle tissue. Carnosine acts as a buffer, helping to reduce the acidity that builds up during high-intensity exercise. This can help to delay the onset of fatigue and improve exercise performance.
Biochemische Und Physiologische Effekte
In addition to its effects on exercise performance, beta-alanine has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect against oxidative stress. Beta-alanine has also been shown to have anti-inflammatory effects, which may be beneficial for individuals with inflammatory conditions such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using beta-alanine in lab experiments is that it is a naturally occurring substance that is found in the human body. This means that it is relatively safe and well-tolerated. However, one limitation is that the effects of beta-alanine may vary depending on the dose and duration of supplementation.
Zukünftige Richtungen
There are several areas of future research that could be explored with beta-alanine. One area is the potential use of beta-alanine in the treatment of inflammatory conditions such as arthritis. Another area is the potential use of beta-alanine in the prevention and treatment of age-related muscle loss. Additionally, further research is needed to determine the optimal dose and duration of beta-alanine supplementation for improving athletic performance.
Synthesemethoden
Beta-alanine can be synthesized in the laboratory by reacting diethanolamine with chloroacetic acid. The resulting product is then treated with sodium hydroxide to produce beta-alanine.
Wissenschaftliche Forschungsanwendungen
Beta-alanine has been extensively studied for its effects on athletic performance. Studies have shown that beta-alanine supplementation can increase muscle carnosine levels, which can delay the onset of fatigue during high-intensity exercise. Beta-alanine has also been shown to improve muscle endurance, power output, and overall exercise performance.
Eigenschaften
CAS-Nummer |
137528-28-0 |
|---|---|
Produktname |
beta-Alanine, N-(carboxymethyl)-N-hydroxy-(9CI) |
Molekularformel |
C5H9NO5 |
Molekulargewicht |
163.13 g/mol |
IUPAC-Name |
3-[carboxymethyl(hydroxy)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO5/c7-4(8)1-2-6(11)3-5(9)10/h11H,1-3H2,(H,7,8)(H,9,10) |
InChI-Schlüssel |
JLXCXJVFJPVFQH-UHFFFAOYSA-N |
SMILES |
C(CN(CC(=O)O)O)C(=O)O |
Kanonische SMILES |
C(CN(CC(=O)O)O)C(=O)O |
Synonyme |
beta-Alanine, N-(carboxymethyl)-N-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)
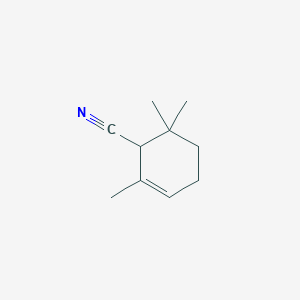
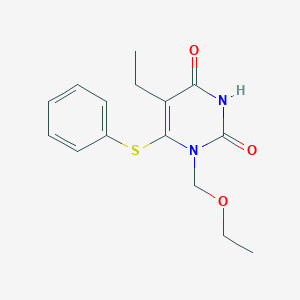
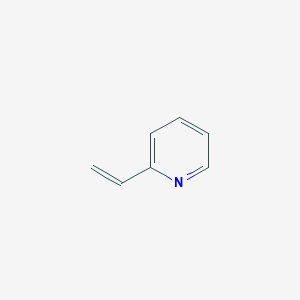
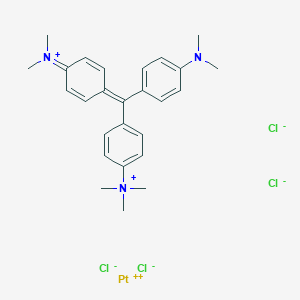
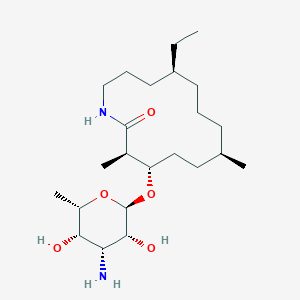
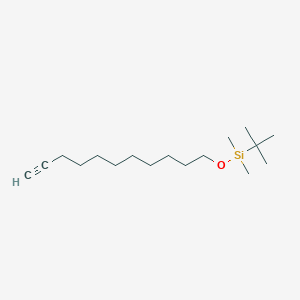
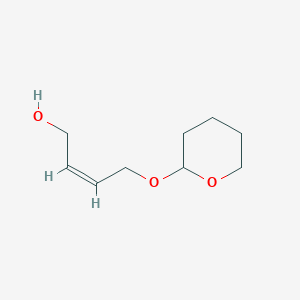
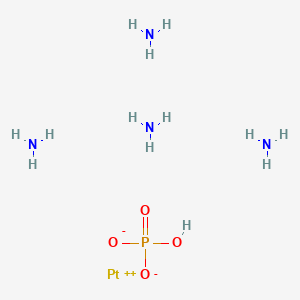
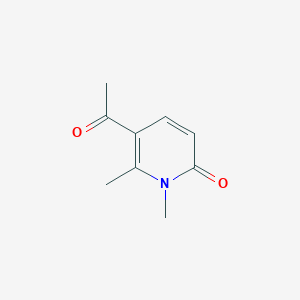
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)
